molecular formula C10H9ClO B14534042 2-Chloro-1-phenylbut-2-en-1-one CAS No. 62269-38-9

2-Chloro-1-phenylbut-2-en-1-one

Cat. No.: B14534042
CAS No.: 62269-38-9
M. Wt: 180.63 g/mol
InChI Key: UZMQOUPHPCPYTR-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of 1-phenylbut-2-en-1-one and is characterized by the presence of a chlorine atom attached to the second carbon of the butenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-phenylbut-2-en-1-one can be synthesized through several methods. One common approach involves the allylation of benzaldehyde with 3-chloroprop-1-ene, followed by oxidation and isomerization to yield the desired product . Another method involves the Claisen-Schmidt condensation of benzaldehyde with 2-chlorobutanone under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-phenylbut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the conjugated double bond system makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The compound can also undergo elimination reactions to form alkenes .

Comparison with Similar Compounds

2-Chloro-1-phenylbut-2-en-1-one can be compared with other similar compounds such as:

    1-Phenylbut-2-en-1-one: Lacks the chlorine atom, making it less reactive towards nucleophiles.

    2-Bromo-1-phenylbut-2-en-1-one: Similar reactivity but with a bromine atom instead of chlorine, which can affect the reaction rates and conditions.

    2-Iodo-1-phenylbut-2-en-1-one: More reactive than the chloro and bromo derivatives due to the larger size and lower bond dissociation energy of the iodine atom.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

62269-38-9

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloro-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H9ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7H,1H3

InChI Key

UZMQOUPHPCPYTR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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